molecular formula C22H38O10S B1242147 Oreganic acid

Oreganic acid

Cat. No.: B1242147
M. Wt: 494.6 g/mol
InChI Key: SDWSBMKMILEYGK-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oreganic acid is a naturally occurring alkyl citrate derivative first isolated in 1996 from the endophytic fungus MF6046, found in the leaves of Berberis oregana (Berberidaceae) in Humboldt County, California, USA . Its chemical structure includes a sulfated alkyl chain and a citrate backbone, distinguishing it from other fungal metabolites. This compound exhibits potent inhibitory activity against Ras farnesyl-protein transferase (FPTase), a critical enzyme in the post-translational modification of Ras proteins. By blocking Ras farnesylation, this compound prevents mutated Ras proteins from anchoring to the cell membrane, thereby inhibiting their oncogenic signaling . Its reported IC50 value of 14 nM underscores its specificity and potency .

This compound’s discovery has significant implications in cancer therapeutics, particularly for tumors driven by Ras mutations. Structural studies of its trimethyl esters and desulfated derivatives have further elucidated its mechanism of action .

Properties

Molecular Formula

C22H38O10S

Molecular Weight

494.6 g/mol

IUPAC Name

(E)-19-sulfooxynonadec-2-ene-1,2,3-tricarboxylic acid

InChI

InChI=1S/C22H38O10S/c23-20(24)17-19(22(27)28)18(21(25)26)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-32-33(29,30)31/h1-17H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30,31)/b19-18+

InChI Key

SDWSBMKMILEYGK-VHEBQXMUSA-N

Isomeric SMILES

C(CCCCCCCCOS(=O)(=O)O)CCCCCCC/C(=C(/CC(=O)O)\C(=O)O)/C(=O)O

Canonical SMILES

C(CCCCCCCCOS(=O)(=O)O)CCCCCCCC(=C(CC(=O)O)C(=O)O)C(=O)O

Synonyms

Oreganic acid

Origin of Product

United States

Chemical Reactions Analysis

Fundamental Reactivity of Organic Acids

Organic acids exhibit diverse reactivity due to their polar functional groups (carboxyl, hydroxyl) and variable chain lengths. Key reaction types include:

  • Acid-Base Reactions : Proton donation via dissociation (e.g., acetic acid → acetate + H⁺).

  • Esterification : Reaction with alcohols to form esters (e.g., acetic acid + ethanol → ethyl acetate).

  • Oxidation/Reduction : Conversion to ketones, aldehydes, or alcohols under specific conditions.

  • Decarboxylation : Loss of CO₂ under thermal or enzymatic catalysis.

These reactions are foundational in organic synthesis and biological systems, as highlighted in mechanistic studies .

Acid-Base Neutralization

Organic acids react with inorganic bases (e.g., NaOH) or amines to form salts:
R COOH+NaOHR COO Na +H2O\text{R COOH}+\text{NaOH}\rightarrow \text{R COO Na }+\text{H}_2\text{O}
This process is critical in pharmaceuticals (e.g., sodium citrate as an anticoagulant) .

Esterification

Catalyzed by acids (e.g., H₂SO₄), organic acids combine with alcohols:
R COOH+R OHH+R COOR +H2O\text{R COOH}+\text{R OH}\xrightarrow{\text{H}^+}\text{R COOR }+\text{H}_2\text{O}
For example, citric acid forms triesters used in plasticizers .

Radical Reactions

Hydroxyl radicals (- OH) abstract hydrogen atoms from organic acids, forming carbon-centered radicals. For example:

  • Lactic acid : Forms primary C-centered radicals via H-abstraction .

  • Oxalic acid : Generates secondary radicals through decarboxylation .

These reactions are pivotal in atmospheric chemistry and nuclear fuel processing .

Sulfuric Acid-Mediated Reactions

Sulfuric acid (H₂SO₄) enhances reactivity by acting as a Brønsted acid catalyst. Kinetic studies reveal:

  • Reaction rates depend on acid concentration (60–100%) and temperature (−20°C to 100°C) .

  • Functional group stability : Carboxylic acids undergo sulfonation, while alcohols dehydrate to alkenes .

Table 1 : Reaction Rate Constants for Organic Acids in H₂SO₄

Organic AcidMax Concentration (M)pH RangePrimary Reaction Type
Citric acid3.01.2–2.5Sulfonation/Esterification
Malonic acid5.00.8–1.5Decarboxylation
Acetic acid4.02.0–3.0Neutralization

Data derived from experimental studies .

Atmospheric Processing

Organic acids (e.g., oxalic, succinic) react with inorganic salts (NaCl, (NH₄)₂SO₄) in aerosols, forming low-volatility organic salts:
R COOH+NaClR COO Na +HCl\text{R COOH}+\text{NaCl}\rightarrow \text{R COO Na }+\text{HCl}
This suppresses aerosol volatility and influences cloud formation .

Bioleaching

Fungi-produced organic acids (citric, oxalic) solubilize metals (e.g., cobalt) via:

  • Acidolysis : Proton-driven dissolution.

  • Complexolysis : Chelation of metal ions (e.g., Co²⁺) .

Comparison with Similar Compounds

Comparison with Similar Farnesyl-Protein Transferase Inhibitors

Several compounds with FPTase inhibitory activity have been identified, primarily from microbial sources. Below is a detailed comparison of Oreganic acid with structurally and functionally related compounds.

Structural and Functional Overview

This compound
  • Source : Endophytic fungus (MF6046) from Berberis oregana .
  • Structure: Sulfated alkyl citrate (C20H34O8S) with a (Z)-3,4-dicarboxy-20-sulfooxy-3-eicosenoic acid backbone .
  • Activity : IC50 = 14 nM against FPTase; inhibits Ras farnesylation .
Barceloneic Acid A and C
  • Source : Phoma species .
  • Structure : Polyketide derivatives with distinct alkyl side chains .
RPR113228
  • Source : Chrysosporium lobatum .
  • Structure: Unspecified in evidence; likely a non-peptidic small molecule.
Pepticinnamins
  • Source: Actinomycetes (e.g., Streptomyces species) .
  • Structure : Cyclic peptides with prenylated residues .

Comparative Analysis (Table 1)

Table 1 : Comparison of this compound with Other FPTase Inhibitors

Compound Source Structural Class IC50 (nM) Key Features
This compound Berberis oregana fungus Sulfated alkyl citrate 14 High specificity; sulfated group enhances activity
Barceloneic acid A Phoma sp. Polyketide N/A Alkylated polyketide; structural novelty
RPR113228 Chrysosporium lobatum Unspecified N/A Non-peptidic; synthetic accessibility
Pepticinnamins Actinomycetes Cyclic peptides N/A Prenylated peptides; microbial origin

Mechanistic and Structural Insights

Structural Uniqueness :

  • This compound’s sulfated alkyl citrate structure is rare among FPTase inhibitors, which are often polyketides or peptides. The sulfate group may enhance binding affinity to FPTase’s catalytic site .
  • In contrast, Barceloneic acids and Pepticinnamins rely on polyketide or peptide backbones, respectively, for enzyme interaction .

Potency: this compound’s IC50 of 14 nM is exceptionally low compared to other fungal-derived inhibitors, suggesting superior efficacy .

Biosynthetic Pathways: this compound is synthesized via a non-ribosomal pathway in its fungal host, as evidenced by its alkyl citrate structure . Barceloneic acids are polyketides, likely produced by type I polyketide synthases, while Pepticinnamins derive from ribosomal peptide synthesis .

Q & A

Q. What steps address discrepancies in this compound’s reported cytotoxicity across cell lines?

  • Methodological Answer : Standardize cell culture conditions (passage number, media composition) and cytotoxicity assays (MTT vs. ATP-based luminescence). Perform meta-analyses to identify confounding factors (e.g., serum protein interactions) and validate findings in 3D tumor spheroid models .

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